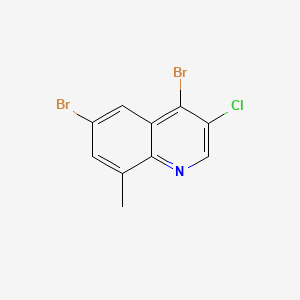

4,6-Dibromo-3-chloro-8-methylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1208696-51-8 |

|---|---|

Molecular Formula |

C10H6Br2ClN |

Molecular Weight |

335.423 |

IUPAC Name |

4,6-dibromo-3-chloro-8-methylquinoline |

InChI |

InChI=1S/C10H6Br2ClN/c1-5-2-6(11)3-7-9(12)8(13)4-14-10(5)7/h2-4H,1H3 |

InChI Key |

GVJUCTQODXQXRQ-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC(=C1)Br)C(=C(C=N2)Cl)Br |

Synonyms |

3-Chloro-4,6-dibromo-8-methylquinoline |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4,6 Dibromo 3 Chloro 8 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural analysis of organic compounds, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 4,6-Dibromo-3-chloro-8-methylquinoline, while seemingly simple due to the limited number of protons, offers crucial information regarding the substitution pattern. The spectrum is characterized by distinct signals for the aromatic protons and the methyl group, with their chemical shifts influenced by the anisotropic and electronic effects of the halogen substituents.

The aromatic region is expected to display two singlets corresponding to the protons at the C2 and C5/C7 positions of the quinoline (B57606) ring. The proton at C2 would likely appear as a sharp singlet, its chemical shift influenced by the adjacent nitrogen and chlorine atoms. The remaining aromatic protons at C5 and C7 would also present as singlets due to the lack of adjacent protons for coupling. The methyl group at C8 is anticipated to produce a singlet in the upfield region of the spectrum, typically around 2.5-3.0 ppm.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.5 - 8.8 | Singlet |

| H-5 | 7.8 - 8.1 | Singlet |

| H-7 | 7.6 - 7.9 | Singlet |

| -CH₃ (C-8) | 2.7 - 2.9 | Singlet |

Note: Data are hypothetical and based on typical values for similar halogenated quinoline structures.

The ¹³C NMR spectrum provides a comprehensive map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are highly sensitive to the electronic environment, particularly the presence of electronegative halogen atoms.

The spectrum is expected to show ten distinct signals corresponding to the ten carbon atoms of the quinoline core and the methyl substituent. The carbons directly bonded to the halogens (C3, C4, and C6) will be significantly influenced, with their resonances shifted accordingly. The quaternary carbons (C4, C6, C8, C8a, and C4a) can be distinguished from the protonated carbons using techniques such as Distortionless Enhancement by Polarization Transfer (DEPT).

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 150 - 153 |

| C-3 | 130 - 133 |

| C-4 | 125 - 128 |

| C-4a | 145 - 148 |

| C-5 | 128 - 131 |

| C-6 | 122 - 125 |

| C-7 | 135 - 138 |

| C-8 | 138 - 141 |

| C-8a | 147 - 150 |

| -CH₃ (C-8) | 20 - 23 |

Note: Data are hypothetical and based on typical values for similar halogenated quinoline structures.

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially in complex molecules. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between atoms.

COSY: This experiment would confirm the lack of correlation between the singlet aromatic protons, reinforcing their isolated nature on the quinoline ring.

HSQC: This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the methyl protons at C8 would show correlations to C7, C8, and C8a, providing unequivocal evidence for the placement of the methyl group and aiding in the assignment of the quaternary carbons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides definitive confirmation of its molecular formula, C₁₀H₆Br₂ClN. epa.gov The monoisotopic mass of this compound is calculated to be approximately 332.8555 g/mol . epa.gov

The mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion peak due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. This results in a cluster of peaks for the molecular ion, which is a hallmark of polyhalogenated compounds.

The fragmentation of the molecular ion under electron impact would likely proceed through the loss of the substituents. Common fragmentation pathways would include the loss of a bromine radical, a chlorine radical, or a methyl radical. Subsequent fragmentations could involve the loss of HCN from the quinoline ring, a characteristic fragmentation for this heterocyclic system.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (Mass/Charge Ratio) | Possible Fragment |

| 333/335/337/339 | [M]⁺ (Molecular Ion) |

| 254/256/258 | [M - Br]⁺ |

| 298/300/302 | [M - Cl]⁺ |

| 318/320/322 | [M - CH₃]⁺ |

| 227/229 | [M - Br - HCN]⁺ |

Note: The presence of multiple peaks for each fragment is due to isotopic distributions.

X-ray Crystallography for Precise Solid-State Structural Determination

While NMR and MS provide invaluable data on connectivity and composition, X-ray crystallography offers the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. A single crystal of this compound, if obtainable, would allow for the accurate measurement of bond lengths, bond angles, and intermolecular interactions.

The crystal structure would confirm the planar nature of the quinoline ring system and provide precise data on the C-Br, C-Cl, and C-C bond lengths, which can be influenced by the electronic effects of the multiple halogen substituents. Furthermore, analysis of the crystal packing would reveal any significant intermolecular interactions, such as halogen bonding or π-π stacking, which govern the solid-state properties of the compound.

Table 4: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.2 |

| c (Å) | ~9.8 |

| β (°) | ~105 |

| Volume (ų) | ~980 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~2.27 |

Note: Data are hypothetical and represent plausible values for a molecule of this type.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Theoretical calculations and experimental data for similar compounds show that the geometry of the quinoline ring is largely planar. researchgate.net The introduction of bulky halogen substituents (bromine and chlorine) and a methyl group is expected to cause minor distortions in the planarity of the quinoline core.

Table 1: Representative Bond Parameters in Substituted Quinoline Systems Note: This table presents typical, generalized data for illustrative purposes, as specific experimental values for this compound are not available.

| Bond Type | Typical Bond Length (Å) | Expected Bond Angle |

|---|---|---|

| C-C (aromatic) | 1.36 - 1.45 | ~120° |

| C-N (aromatic) | 1.31 - 1.37 | ~120° |

| C-Cl | ~1.74 | ~120° |

| C-Br | ~1.90 | ~120° |

| C-CH₃ | ~1.51 | ~120° (ring-C-C) |

Intermolecular Interactions in the Crystalline Lattice

The solid-state packing of this compound is anticipated to be governed by a variety of non-covalent intermolecular interactions. rsc.org The presence of multiple halogen atoms makes halogen bonding a significant directive force in the crystal lattice. mdpi.comnih.gov These interactions, specifically of the Br···Br, Br···N, and Cl···N types, are highly directional and can compete with or even dominate over other forces like traditional hydrogen bonds. nih.govacs.org

In addition to halogen bonds, π-π stacking interactions between the planar quinoline ring systems are expected to play a crucial role in the crystal assembly. mdpi.com The electron distribution across the aromatic system, influenced by the electron-withdrawing halogens and the electron-donating methyl group, will dictate the nature of these stacking arrangements (e.g., face-to-face or offset).

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Research of Substituted Quinolines

Investigation of Electronic Absorption and Emission Characteristics

The electronic absorption and emission properties of quinoline and its derivatives are a subject of extensive research due to their applications in materials science and biology. nih.govresearchgate.net The UV-Vis absorption spectra of quinoline-based compounds are typically characterized by multiple bands in the UV region, which are assigned to π→π* and n→π* electronic transitions. nih.gov For the parent quinoline, absorption bands are observed that correspond to transitions within the aromatic π-system. researchgate.net

In substituted quinolines, the position and intensity of these absorption bands are sensitive to the nature and position of the substituents. nih.gov For this compound, the halogen atoms and the methyl group will modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption maxima.

The fluorescence properties are also highly dependent on the molecular structure. Many quinoline derivatives are known to be fluorescent, emitting light in the visible spectrum upon excitation. nih.govresearchgate.net The difference between the absorption and emission maxima, known as the Stokes shift, is an important characteristic, with larger shifts often observed in more polar solvents. nih.gov The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, can vary significantly depending on the substituents and the solvent environment. nih.govrsc.org For instance, some quinoline-substituted fluorophores can act as stimuli-sensitive dyes, where protonation can trigger significant enhancement in fluorescence. rsc.orgrsc.org

Table 2: Illustrative Photophysical Data for Substituted Quinolines Note: This table provides example data from related compounds to illustrate general principles.

| Compound Type | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Reference |

|---|---|---|---|---|---|

| Trifluoromethylated Quinoline-Phenol Schiff Base | CHCl₃ | 355-440 | 430-525 | 0.12 - 0.80 | nih.gov |

| Phenyl/Methyl Substituted Pyrazoloquinoxaline | Various | - | Blue-Green Emission | - | researchgate.net |

| Quinazoline-based Fluorophore | Cyclohexane | - | 414-597 | > 0.80 | rsc.org |

Correlation of Halogen Substitution with Photophysical Properties

The introduction of halogen atoms onto the quinoline scaffold has a profound effect on the molecule's photophysical properties. This is primarily due to two factors: electronic effects and the heavy-atom effect.

Electronically, halogens are electron-withdrawing through the inductive effect, which can lower the energy of both the HOMO and LUMO. The specific substitution pattern on this compound will determine the net effect on the HOMO-LUMO energy gap and thus the absorption and emission wavelengths.

More significantly, bromine and, to a lesser extent, chlorine introduce a strong "heavy-atom effect." This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) – the transition from an excited singlet state (S₁) to a triplet state (T₁). researchgate.net An increased rate of ISC typically leads to a decrease in fluorescence quantum yield (quenching) because the non-emissive triplet state becomes more populated at the expense of the emissive singlet state. However, this can also enhance phosphorescence or the generation of reactive oxygen species, a property exploited in photodynamic therapy. nih.gov Studies on halogenated oxindoles and other systems confirm that halogen substitution is a key strategy for tuning these photophysical pathways. nih.gov

Time-Resolved Spectroscopy for Excited State Dynamics

To fully understand the photophysical pathways following light absorption, time-resolved spectroscopic techniques are employed. rsc.org Techniques like transient absorption spectroscopy and time-resolved fluorescence spectroscopy allow for the direct observation of short-lived excited states and the measurement of their lifetimes on timescales from picoseconds to microseconds. nih.gov

For halogenated quinolines, these studies can elucidate the rates of various de-excitation processes, including internal conversion, intersystem crossing, and fluorescence. nih.gov For example, femtosecond absorption spectroscopy has been used to determine the effective time for excited-state intramolecular proton transfer (ESIPT) in certain quinoline cations. nih.gov The dynamics are often complex; for instance, studies on quinoline-pyrazole isomers have shown that processes like twisted intramolecular charge transfer (TICT) can be a major decay pathway that quenches fluorescence, a process that is highly dependent on solvent effects. rsc.org Understanding these excited-state dynamics is crucial for the rational design of quinoline-based molecules for applications in optoelectronics and as molecular probes. nih.gov

Computational Chemistry and Theoretical Investigations of 4,6 Dibromo 3 Chloro 8 Methylquinoline

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

No published studies were found that performed DFT calculations on 4,6-Dibromo-3-chloro-8-methylquinoline.

Geometry Optimization and Conformational Analysis

There is no available data on the optimized molecular geometry, bond lengths, bond angles, or conformational analysis of this compound.

Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound is not available in the public literature.

Charge Distribution and Electrostatic Potential Surface (EPS) Mapping

No studies have been published detailing the charge distribution or Electrostatic Potential Surface (EPS) map of this compound.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequencies (e.g., IR, Raman) and their correlation with experimental spectra for this compound have not been reported.

Theoretical Prediction of NMR Chemical Shifts

There are no available theoretical predictions for the ¹H or ¹³C NMR chemical shifts of this compound.

Time-Dependent DFT (TD-DFT) for Optical Property Prediction

No TD-DFT studies have been performed to predict the optical properties, such as electronic absorption spectra, of this compound.

A thorough and exhaustive search for computational and theoretical data on this compound has yielded no specific results. The detailed analysis requested in the article outline cannot be completed due to the absence of primary research on this particular molecule. While computational methods for such analyses are well-established, they have not been applied to or published for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior at an atomic level. For this compound, these simulations are crucial for understanding its structural flexibility, how it interacts with potential biological receptors, and the stability of these interactions.

The quinoline (B57606) core of this compound is a fused bicyclic aromatic system, which confers significant rigidity to the molecule. However, the substituents—two bromine atoms, one chlorine atom, and a methyl group—introduce specific electronic and steric effects that can influence its conformational preferences.

MD simulations can explore the subtle conformational changes of the scaffold. While the core structure is largely planar, minor puckering or torsional angle variations can occur, particularly in response to binding within a protein pocket. The simulation tracks these movements over nanoseconds or microseconds, revealing the most stable conformations and the energy barriers between them. The bulky bromine atoms at positions 4 and 6, along with the methyl group at position 8, can sterically hinder rotation and influence the molecule's preferred orientation when approaching a target.

A primary application of MD simulations in drug discovery is to predict and analyze how a ligand, such as this compound, binds to a protein target. After an initial docking pose is generated, an MD simulation is run on the ligand-protein complex to refine the binding mode and assess its stability.

For this compound, key interactions would be investigated:

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, forming favorable interactions with electron-rich atoms like oxygen or nitrogen in the protein's binding site.

Hydrophobic Interactions: The aromatic quinoline rings and the 8-methyl group can form hydrophobic interactions with nonpolar amino acid residues.

Pi-Stacking: The flat, aromatic quinoline system can engage in π-π stacking or T-shaped π-stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Simulations reveal the specific residues involved in these interactions and the duration of these contacts, providing a detailed theoretical profile of the compound's binding mode. This information is critical for structure-based drug design and for explaining the structure-activity relationships of analogous compounds that show potential as kinase inhibitors.

To quantify the stability of the system during an MD simulation, two key metrics are calculated: RMSD and RMSF.

Root Mean Square Deviation (RMSD): This metric measures the average deviation of a selection of atoms (e.g., the protein backbone or the ligand) over time relative to a reference structure. A low, stable RMSD value for the protein-ligand complex suggests that the system has reached equilibrium and the ligand is stably bound. A high or fluctuating RMSD may indicate instability or significant conformational changes.

Root Mean Square Fluctuations (RMSF): RMSF is calculated for each individual atom or residue, measuring its fluctuation around its average position. This analysis highlights the flexible and rigid regions of the protein. High RMSF values in loops or at the protein termini are common, while low values in alpha-helices or beta-sheets indicate structural stability. Analyzing the RMSF of residues in the binding pocket can show how they adapt to the presence of the ligand.

Interactive Table 1: Example RMSD and RMSF Data from a Hypothetical MD Simulation

This table illustrates how RMSD and RMSF data for the protein-ligand complex might be presented.

| Metric | System Component | Average Value (Å) | Interpretation |

| RMSD | Protein Backbone | 1.8 Å | Indicates the protein maintains its overall fold. |

| RMSD | Ligand (heavy atoms) | 0.9 Å | Suggests the ligand is stably positioned in the binding site. |

| RMSF | Binding Site Residue (e.g., Lys65) | 0.7 Å | Low fluctuation, indicating a stable interaction with the ligand. |

| RMSF | Loop Region Residue (e.g., Gly150) | 3.2 Å | High fluctuation, typical of a flexible surface loop. |

Hydrogen Bonding Networks: Although this compound itself lacks classical hydrogen bond donors, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. MD simulations perform a thorough analysis of all potential hydrogen bonds between the ligand and the protein, as well as those with surrounding water molecules, tracking their formation and breakage over time. The stability and number of these bonds are critical for determining binding affinity.

Molecular Mechanics combined with Poisson-Boltzmann or Generalized Born and Surface Area (MM/PBSA and MM/GBSA) are popular post-processing methods to estimate the binding free energy of a ligand to a protein from the snapshots of an MD simulation. nih.gov These "end-point" methods are computationally less expensive than more rigorous techniques like free energy perturbation.

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. The total energy is typically decomposed into several components:

ΔE_MM: The molecular mechanics energy, comprising van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interactions.

ΔG_solv: The solvation free energy, which is further divided into a polar component (ΔG_pol) and a nonpolar component (ΔG_nonpol). The polar part is calculated using the PB or GB model, while the nonpolar part is often estimated from the solvent-accessible surface area (SASA).

While these methods involve approximations, such as neglecting conformational entropy, they are highly effective for ranking different ligands or comparing different binding modes of the same ligand. nih.gov

Interactive Table 2: Example of Decomposed Binding Free Energy (MM/PBSA)

This table shows a hypothetical breakdown of the binding free energy for this compound.

| Energy Component | Value (kcal/mol) | Contribution to Binding |

| Van der Waals Energy (ΔE_vdW) | -45.5 | Favorable |

| Electrostatic Energy (ΔE_elec) | -18.2 | Favorable |

| Polar Solvation Energy (ΔG_pol) | +35.8 | Unfavorable |

| Nonpolar Solvation Energy (ΔG_nonpol) | -4.1 | Favorable |

| Total Binding Free Energy (ΔG_bind) | -32.0 | Favorable |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

For a compound like this compound, a QSAR model would be built using a dataset of similar quinoline derivatives with known biological activities (e.g., IC₅₀ values against a specific enzyme). The process involves:

Calculating Molecular Descriptors: A wide range of descriptors for each molecule is calculated, categorised as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). For this compound, the high degree of halogenation would significantly influence descriptors related to polarizability and lipophilicity.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links a combination of these descriptors to the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation sets of compounds that were not used in its creation.

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds like this compound, helping to prioritize which derivatives are most promising for synthesis and further testing.

Development of Molecular Descriptors for Halogenated Quinolinesnih.gov

Molecular descriptors are numerical values that encode chemical information and represent the physicochemical characteristics of a molecule. For halogenated quinolines, the development of robust molecular descriptors is a crucial step in building predictive models for their activity and properties. acs.org These descriptors can be derived from the molecular structure and are categorized into various types, including constitutional, topological, geometric, and quantum chemical descriptors.

Quantum chemical descriptors, in particular, have proven effective in understanding the behavior of halogenated quinolines. acs.org These are calculated using computational chemistry methods and provide insight into the electronic properties of the molecules. Key quantum chemical descriptors relevant to this class of compounds include:

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. acs.orgnih.gov

Molecular Electrostatic Potential (MEP): A 3D map that reveals the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. acs.org For halogenated quinolines, MEP maps typically show that nitrogen and halogen atoms are potential sites for electrophilic interactions. acs.org

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for predicting reactivity. The energy gap between them indicates the molecule's chemical stability and reactivity.

Tensor algebra-based approaches, such as the QuBiLS-MIDAS (Quadratic, Bilinear, and N-Linear Maps based on N-tuple Spatial Metric) framework, have been used to develop 3D-geometrical molecular descriptors that effectively encode information about transition metal-containing compounds and have been applied to quinoline systems. acs.org These advanced descriptors can capture detailed structural and electronic features, which is essential for building accurate predictive models. acs.orgnih.gov

Table 1: Common Molecular Descriptors for Halogenated Quinolines

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Quantum Chemical | Hardness, Softness, Electrophilicity, HOMO/LUMO energies, Molecular Electrostatic Potential (MEP) | Electronic structure, reactivity, charge distribution, sites for chemical attack. acs.orgnih.gov |

| 3D-Geometrical | QuBiLS-MIDAS | Detailed 3D atomic arrangement, spatial relationships, and structural properties. acs.org |

| Topological | Connectivity indices, Shape indices | Atomic connectivity and molecular shape. |

| Constitutional | Molecular Weight, Atom Counts | Basic molecular composition. |

Predictive Modeling for Chemical Reactivity and Propertiesnih.gov

The molecular descriptors developed for halogenated quinolines serve as the foundation for Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. mit.edu These statistical models aim to establish a mathematical correlation between the chemical structure (encoded by descriptors) and a specific biological activity or physicochemical property. mit.edu The predictive power of these models is paramount for accelerating the discovery and development of new chemical entities by enabling virtual screening and rational design. rsc.orgbeilstein-journals.org

Machine learning (ML) has become a central tool in this field, offering a variety of algorithms to build robust predictive models from complex chemical data. mit.edursc.org For halogenated systems, ML models have been successfully developed to predict reactivity, such as second-order rate constants (k values) for reactions with reactive halogen species. mit.edu Different algorithms are tested to find the optimal one for a specific task; common choices include:

Random Forest (RF)

eXtreme Gradient Boosting (XGBoost)

Support Vector Machine (SVM)

Artificial Neural Networks (ANN) mit.edu

Multiple Linear Regression (MLR) nih.gov

For instance, a QSPR model developed using multiple linear regression showed good predictive ability for the initial rate of homogeneous quinoline hydrogenation, with descriptors related to hardness, softness, electrophilicity, and mass being important. nih.gov In other studies on reactive halogen species, MD-XGBoost and MF-SVM (using molecular fingerprints) were identified as optimal algorithms for predicting reactivity, achieving high correlation coefficients for their test sets. mit.edu Such models can be interpreted to understand which molecular features are most influential, providing insights that are both statistically and mechanistically valuable. mit.edu These predictive tools help researchers to estimate unknown reaction rates or properties, guiding the synthesis and application of compounds like this compound. mit.edubeilstein-journals.org

Table 2: Predictive Modeling Approaches for Halogenated Quinolines and Related Compounds

| Model/Algorithm | Predicted Property | Descriptor Type Used | Reference |

|---|---|---|---|

| Multiple Linear Regression (MLR) | Catalytic activity of quinoline hydrogenation | Hardness, Softness, Electrophilicity, Mass | nih.gov |

| XGBoost | Second-order rate constants with Cl• and Br• | Molecular Descriptors (MDs) | mit.edu |

| Support Vector Machine (SVM) | Second-order rate constants with Cl₂•⁻ | Molecular Fingerprints (MFs) | mit.edu |

Chemical Reactivity and Functionalization Strategies of 4,6 Dibromo 3 Chloro 8 Methylquinoline

Electrophilic Aromatic Substitution (EAS) on the Polyhalogenated Quinoline (B57606) Core

Electrophilic aromatic substitution on the quinoline scaffold is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system towards electrophilic attack. The reaction typically favors the carbocyclic (benzene) ring over the heterocyclic (pyridine) ring, as the former is less deactivated.

The regiochemical outcome of EAS reactions on 4,6-dibromo-3-chloro-8-methylquinoline is controlled by the directing effects of the existing substituents. In EAS, an incoming electrophile seeks out positions of highest electron density. youtube.com For quinoline derivatives with substituents on the benzenoid ring, such as an 8-methyl group, electrophilic attack is often directed to specific positions on that same ring. For instance, metal-free halogenation protocols for 8-substituted quinolines have demonstrated high regioselectivity for the C-5 position. rsc.org

The directing influence of the substituents on the this compound ring can be predicted as follows:

C-8 Methyl Group : As an activating group, it directs incoming electrophiles to the ortho (C-7) and para (C-5) positions.

C-6 Bromo Group : As an ortho, para-director, it directs electrophiles to the C-5 and C-7 positions.

C-4 Bromo and C-3 Chloro Groups : These halogens on the pyridine (B92270) ring primarily influence the electronic density of the heterocyclic ring, but their ortho, para-directing nature would reinforce the activation of the C-5 position.

Considering these combined effects, the C-5 and C-7 positions are the most likely sites for electrophilic attack, with the precise outcome depending on the specific electrophile and reaction conditions.

Activating Group : The methyl group at the C-8 position is an electron-donating group through an inductive effect and hyperconjugation. biosynce.comresearchgate.net This effect increases the electron density of the carbocyclic ring, thereby "activating" it for electrophilic substitution compared to an unsubstituted ring.

The net effect is a significantly deactivated ring system that requires harsh conditions for electrophilic substitution, with the reaction being directed primarily by the activating methyl group towards the C-5 and C-7 positions of the benzenoid ring.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Ring Activity | Directing Influence |

|---|---|---|---|---|

| -CH₃ | C-8 | Electron-Donating (+I, Hyperconjugation) | Activating | ortho, para (to C-5, C-7) |

| -Br | C-6 | Inductively Withdrawing (-I), Resonance Donating (+M) | Deactivating | ortho, para (to C-5, C-7) |

| -Br | C-4 | Inductively Withdrawing (-I), Resonance Donating (+M) | Deactivating | ortho, para (to C-3, C-5) |

| -Cl | C-3 | Inductively Withdrawing (-I), Resonance Donating (+M) | Deactivating | ortho, para (to C-2, C-4) |

Nucleophilic Aromatic Substitution (NAS) Mechanisms

The electron-deficient character of the quinoline ring, exacerbated by the presence of three electron-withdrawing halogen atoms, makes the this compound scaffold highly susceptible to nucleophilic aromatic substitution (NAS). This reaction involves the replacement of a leaving group (in this case, a halide) by a nucleophile.

The mechanism proceeds via a two-step addition-elimination pathway. The nucleophile attacks an electron-poor carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. quimicaorganica.org The negative charge in this intermediate is delocalized, and crucially, can be accommodated by the electronegative nitrogen atom, which provides significant stabilization, especially for attacks at the C-2 and C-4 positions. quimicaorganica.orgquora.com The subsequent departure of the halide leaving group restores the aromaticity of the ring.

The positions on the quinoline ring are not equally reactive towards nucleophilic attack. The reactivity is governed by the ability of the ring to stabilize the intermediate negative charge.

C-4 Position : This is the most activated position for NAS on the quinoline ring. quimicaorganica.orgresearchgate.net Nucleophilic attack at C-4 allows the resulting negative charge to be delocalized directly onto the ring nitrogen through resonance, leading to a particularly stable Meisenheimer intermediate. Therefore, the bromine atom at C-4 is the most labile and is expected to be the first to be substituted by a nucleophile.

C-6 Position : The bromine atom at C-6 is attached to the carbocyclic ring. While this ring is still part of the electron-deficient quinoline system, the negative charge from a nucleophilic attack at C-6 cannot be delocalized onto the nitrogen atom. Consequently, this position is significantly less reactive towards NAS than the C-4 position.

C-3 Position : The chlorine at C-3 is adjacent to the highly activated C-4 position. While it is on the electron-poor pyridine ring, its reactivity is generally lower than C-4 because the resonance stabilization of the intermediate is less effective.

Thus, the general order of reactivity for NAS on this compound is: C-4 (Br) > C-3 (Cl) > C-6 (Br) . This differential reactivity allows for selective, stepwise functionalization by controlling reaction conditions and stoichiometry.

Table 2: Predicted Regioselectivity in Nucleophilic Aromatic Substitution

| Position | Halogen | Relative Reactivity | Rationale for Reactivity |

|---|---|---|---|

| C-4 | Bromo | High | Strong activation; negative charge of intermediate is stabilized by the ring nitrogen via resonance. quimicaorganica.orgresearchgate.netquora.com |

| C-3 | Chloro | Moderate | Activation from ring nitrogen is less direct than for the C-4 position. |

| C-6 | Bromo | Low | Located on the carbocyclic ring; no direct resonance stabilization of the intermediate by the ring nitrogen. |

While the intrinsic reactivity of the substrate favors substitution at the C-4 position, synthetic strategies can be employed to influence the regiochemical outcome. One approach involves a sequential reaction where the most reactive site is functionalized first, followed by reaction at a less reactive site under more forcing conditions (e.g., higher temperature, stronger nucleophile).

Furthermore, the concept of a "directed SNAr" reaction has been explored in other aromatic systems. rsc.org This strategy utilizes a directing group, often positioned ortho to a potential leaving group, to chelate or interact with the nucleophilic reagent, thereby guiding the attack to a specific, and not necessarily the most electronically activated, position. While not explicitly documented for this particular quinoline, such principles could theoretically be applied by introducing a suitable directing group onto the scaffold to achieve substitution at the less reactive C-3 or C-6 positions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The halogen substituents on this compound are ideal handles for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. mdpi-res.commdpi.com Reactions such as the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), and Sonogashira (using terminal alkynes) couplings are particularly valuable for elaborating the quinoline core. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

The key step that determines the site of reaction is the oxidative addition of the low-valent palladium catalyst (Pd(0)) to the carbon-halogen bond. nih.gov The regioselectivity of this step is governed by two main factors:

Carbon-Halogen Bond Strength : The bond strength decreases in the order C-Cl > C-Br > C-I. The weaker the bond, the more readily it undergoes oxidative addition. Thus, the reactivity trend is C-I > C-Br > C-Cl. nih.gov

Electronic Activation : As in NAS, the C-4 position is electronically activated due to its proximity to the ring nitrogen, making the C4-X bond more polarized and susceptible to oxidative addition. researchgate.netnih.gov

For this compound, the two C-Br bonds are significantly more reactive than the C-Cl bond. evitachem.com Between the two C-Br bonds, the C-4 position is more electronically activated than the C-6 position. This leads to a clear and predictable hierarchy of reactivity for cross-coupling reactions: C-4 (Br) > C-6 (Br) >> C-3 (Cl) .

This predictable selectivity is highly advantageous for synthetic chemistry, as it enables sequential, site-selective functionalization. A mild Suzuki or Sonogashira reaction can be performed to modify the C-4 position, leaving the C-6 and C-3 halogens untouched. Subsequently, a second, different coupling partner can be introduced at the C-6 position under more vigorous conditions. Finally, the much less reactive C-3 chloro group could be functionalized using specialized catalyst systems or harsher conditions. evitachem.com

Table 3: Overview of Potential Cross-Coupling Reactions and Site Selectivity

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Primary Reactive Site | Secondary Reactive Site |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl-B(OH)₂ | Pd(PPh₃)₄ / K₂CO₃ researchgate.netresearchgate.net | C-4 (Br) | C-6 (Br) |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Et₃N organic-chemistry.orgwikipedia.org | C-4 (Br) | C-6 (Br) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI / Et₃N organic-chemistry.orgnih.gov | C-4 (Br) | C-6 (Br) |

Suzuki-Miyaura Coupling for C-C Bond Formation at Bromo/Chloro Sites

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. In the context of this compound, this reaction can be selectively applied to the bromo and chloro substituents. The reactivity of the halogens generally follows the order I > Br > Cl, which allows for selective coupling reactions. For instance, the bromine atoms at the C-4 and C-6 positions are more reactive than the chlorine atom at the C-3 position. This differential reactivity can be exploited to achieve site-selective functionalization.

Research on analogous di- and tri-halogenated systems has demonstrated that palladium catalysts, such as Pd(PPh₃)₄, in the presence of a base like sodium carbonate, can effectively catalyze the coupling of arylboronic acids at the more reactive bromo positions, leaving the chloro group intact for subsequent transformations. nih.gov The choice of catalyst, base, and solvent system is critical in controlling the selectivity and yield of the reaction. For example, using a catalyst like [PdCl₂(dcpf)] with K₃PO₄ in 1,4-dioxane (B91453) has been shown to optimize yields in the coupling of brominated quinolines.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling on Halogenated Quinolines

| Catalyst | Base | Solvent | Temperature (°C) | Key Features |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 | Standard conditions, good for general applications. |

| [PdCl₂(dcpf)] | K₃PO₄ | 1,4-Dioxane | 90-110 | High yields for challenging substrates. |

| Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/Water | 100 | Effective for sterically hindered substrates. |

This table presents typical conditions for Suzuki-Miyaura coupling reactions on halogenated quinoline systems, which can be adapted for this compound.

Buchwald-Hartwig Amination and Other C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for the formation of carbon-nitrogen bonds. tcichemicals.com This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals and organic materials. For this compound, this methodology allows for the introduction of a wide array of nitrogen-containing functional groups at the halogenated positions.

Similar to the Suzuki-Miyaura coupling, the selective amination of the bromo positions over the chloro position can be achieved by carefully controlling the reaction conditions. The choice of palladium catalyst and ligand is paramount. Ligands such as XPhos, SPhos, and RuPhos are often employed to facilitate the coupling of various amines, including primary and secondary amines, as well as amides and other nitrogen nucleophiles. The use of a strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required.

Other C-N bond formation reactions, such as nucleophilic aromatic substitution (SNAr), can also be employed, particularly for the more activated chloro position, especially if electron-withdrawing groups are introduced elsewhere on the quinoline ring.

Sonogashira, Heck, and Stille Couplings for Alkynylation and Arylation

The Sonogashira, Heck, and Stille couplings are indispensable tools for the alkynylation and arylation of haloquinolines.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For this compound, this reaction would allow for the introduction of alkyne moieties, which are valuable for further synthetic transformations or for their electronic properties. Selective coupling at the bromo positions can be expected under standard conditions. nih.gov

The Heck coupling involves the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful method for the synthesis of substituted alkenes.

The Stille coupling utilizes an organotin reagent to couple with an organic halide. This reaction is known for its tolerance of a wide range of functional groups and is often used when other coupling methods fail.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Bond Formed |

| Suzuki-Miyaura | Organoboron Reagent | Pd Catalyst, Base | C-C |

| Buchwald-Hartwig | Amine | Pd Catalyst, Ligand, Base | C-N |

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | C-C (sp) |

| Heck | Alkene | Pd Catalyst, Base | C-C (sp²) |

| Stille | Organotin Reagent | Pd Catalyst | C-C |

Selective Reactivity of Multiple Halogen Atoms

The presence of three halogen atoms with differing reactivity on the this compound scaffold provides a unique opportunity for sequential and site-selective functionalization. The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. This hierarchy allows for a stepwise approach to introduce different substituents at the C-4, C-6, and C-3 positions.

For instance, a Suzuki-Miyaura or Sonogashira coupling can be performed under mild conditions to selectively react at the more labile C-4 and C-6 bromo positions. Subsequently, under more forcing conditions or with a different catalyst system, the C-3 chloro position can be functionalized. This stepwise approach enables the synthesis of highly complex and diverse quinoline derivatives from a single starting material. A patent for the synthesis of 6-bromo-8-methyl-quinoline describes a bromination reaction using N-bromosuccinimide (NBS) in concentrated sulfuric acid.

Derivatization at the Methyl Substituent (C-8 Position)

The methyl group at the C-8 position of the quinoline ring also serves as a handle for further chemical modifications.

Oxidation and Reduction Reactions

The methyl group can be oxidized to various functional groups. For instance, oxidation with selenium dioxide can convert the methyl group to an aldehyde (8-formylquinoline). nih.gov Further oxidation can yield the corresponding carboxylic acid (8-quinolinecarboxylic acid). rsc.orgrsc.org These functional groups can then be used in a variety of subsequent reactions, such as esterification, amidation, or as a directing group in further aromatic substitutions.

Conversely, while the methyl group itself is not typically reduced, modifications of the quinoline ring can be followed by reduction. For example, after functionalization at other positions, the quinoline ring can be selectively hydrogenated to a tetrahydroquinoline, which can alter the biological activity and physical properties of the molecule. informahealthcare.comtandfonline.com

Radical Functionalization Approaches

Recent advances in C-H functionalization have opened up new avenues for the derivatization of the C-8 methyl group. Radical functionalization reactions can be used to introduce a variety of substituents directly onto the methyl group. For example, Minisci-type reactions can be used for acylation. informahealthcare.com Palladium-catalyzed C(sp³)–H activation has also been explored for the arylation and amidation of 8-methylquinolines. researchgate.net These methods provide a direct and atom-economical way to create complex molecules. researchgate.net

Advanced Research Applications and Future Perspectives in Halogenated Quinoline Chemistry

Role as Versatile Building Blocks in Complex Organic Synthesis

Polyhalogenated quinolines, such as 4,6-Dibromo-3-chloro-8-methylquinoline, are highly versatile building blocks in organic synthesis. The presence of multiple halogen atoms at distinct positions on the quinoline (B57606) core allows for regioselective functionalization, enabling the construction of complex molecular architectures. The differential reactivity of chlorine and bromine atoms under various reaction conditions, particularly in metal-catalyzed cross-coupling reactions, provides a powerful tool for synthetic chemists.

Precursors for Annulated and Fused Heterocyclic Systems

The electron-withdrawing nature of the halogen substituents in this compound activates the quinoline ring for various chemical transformations, making it an ideal precursor for the synthesis of annulated and fused heterocyclic systems. These complex structures are of significant interest due to their prevalence in biologically active compounds and functional materials.

Research on analogous compounds has demonstrated the utility of polyhalogenated quinolines in constructing fused ring systems. For instance, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde has been successfully employed as a synthon in the development of novel 1,6,8-triaryl-1H-pyrazolo[4,3-c]quinolines. africaresearchconnects.comlookchem.comkisti.re.kr This transformation typically involves the reaction of the quinoline aldehyde with arylhydrazine hydrochlorides to form hydrazones, which then undergo base-mediated cyclization to yield the pyrazolo[4,3-c]quinoline core. africaresearchconnects.comlookchem.com

Furthermore, direct one-pot base-promoted conjugate addition-elimination of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with methyl mercaptoacetate, followed by cyclization, has been shown to produce methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylates. researchgate.net This highlights the potential of the chloro-substituent to act as a leaving group in the formation of fused thieno[3,2-c]quinoline systems.

Given these precedents, it is highly probable that this compound could serve as a valuable precursor for a variety of fused heterocyclic systems, including, but not limited to, pyrazoloquinolines and thienoquinolines. The presence of the 8-methyl group may introduce steric effects that could influence the regioselectivity of these cyclization reactions, offering a potential avenue for accessing novel isomers.

Table 1: Examples of Fused Heterocyclic Systems from Analogous Polyhalogenated Quinolines

| Starting Material | Reagents | Fused System | Reference |

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Arylhydrazine hydrochlorides, KOH/EtOH | 1-Aryl-6,8-dibromo-1H-pyrazolo[4,3-c]quinolines | africaresearchconnects.comlookchem.com |

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Methyl mercaptoacetate, K2CO3/MeCN | Methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate | researchgate.net |

Synthesis of Diversely Substituted Quinoline Libraries

The synthesis of libraries of diversely substituted compounds is a cornerstone of modern drug discovery and materials science. Polyhalogenated quinolines are exceptionally well-suited for this purpose due to their amenability to sequential and regioselective functionalization via transition metal-catalyzed cross-coupling reactions. researchgate.netthieme-connect.de

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions of the quinoline ring. researchgate.net The differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective functionalization. Generally, C-Br bonds are more reactive than C-Cl bonds in palladium-catalyzed cross-coupling reactions, allowing for a stepwise introduction of different substituents.

For example, studies on 6,8-dibromo-4-chloroquinoline-3-carbaldehyde have shown that it can undergo Suzuki-Miyaura cross-coupling with arylboronic acids to yield 4,6,8-triarylquinoline-3-carbaldehydes. nih.gov This indicates that under the employed reaction conditions, all three halogen atoms can be substituted. By carefully controlling the reaction conditions and the stoichiometry of the reagents, it is conceivable that selective substitution at the more reactive bromine positions (C4 and C6) of this compound could be achieved, leaving the C3-chloro position intact for subsequent transformations. This stepwise approach would enable the generation of a diverse library of substituted quinolines from a single starting material.

Table 2: Potential Sequential Cross-Coupling Strategy for this compound

| Step | Reaction | Position(s) Functionalized | Potential Product |

| 1 | Suzuki-Miyaura Coupling (mild conditions) | C4 and/or C6 (more reactive) | Aryl/diaryl-3-chloro-8-methylquinoline |

| 2 | Suzuki-Miyaura Coupling (harsher conditions) | C3 (less reactive) | Tri-aryl-8-methylquinoline |

Application as Ligands in Organometallic Catalysis and Coordination Chemistry

The quinoline scaffold, with its nitrogen lone pair, is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. rsc.orgresearchgate.net The electronic and steric properties of the quinoline ligand can be finely tuned by the introduction of substituents, which in turn influences the properties and catalytic activity of the resulting organometallic complexes.

For this compound, the presence of three electron-withdrawing halogen atoms would significantly decrease the electron density on the quinoline ring system, including the nitrogen atom. This would result in a less basic ligand compared to unsubstituted quinoline. The reduced Lewis basicity could affect the coordination strength and the electronic environment of the metal center in a complex.

The steric bulk of the bromine atoms at the C4 and C6 positions, as well as the methyl group at the C8 position, would also play a crucial role in the coordination geometry of the resulting metal complexes. These substituents could create a specific chiral pocket around the metal center, which could be advantageous in asymmetric catalysis.

While there is no direct research on the use of this compound as a ligand, studies on other quinoline-based ligands have shown their effectiveness in catalysis. For example, nickel complexes supported by quinoline-based ligands have been shown to be active catalysts in the cross-coupling of arylzinc reagents with aryl chlorides. acs.org It is plausible that organometallic complexes of this compound could exhibit interesting catalytic properties, potentially in oxidation or cross-coupling reactions, where the electron-deficient nature of the ligand could stabilize certain metal oxidation states or influence the reaction mechanism.

Theoretical Studies Towards the Design of Chemical Probes

The rational design of chemical probes, particularly fluorescent probes, is a rapidly advancing field that heavily relies on theoretical and computational studies to predict and understand the photophysical properties of molecules. nih.govport.ac.ukresearchgate.netacs.org Quinoline derivatives are attractive scaffolds for fluorescent probes due to their inherent fluorescence and the sensitivity of their emission to the local environment. nih.gov

Theoretical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the electronic structure and photophysical properties of molecules like this compound. nih.govrsc.org These calculations can provide valuable insights into:

Frontier Molecular Orbitals (HOMO and LUMO): The energy levels and spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the electronic transition energies and, consequently, the absorption and emission wavelengths. The electron-withdrawing halogens and the electron-donating methyl group in this compound would have opposing effects on the electronic structure, which can be precisely modeled.

Excited State Properties: TD-DFT calculations can predict the energies of various excited states and the nature of electronic transitions (e.g., π-π* or n-π*). This information is crucial for understanding the fluorescence quantum yield and lifetime.

The Heavy Atom Effect: The presence of bromine atoms can promote intersystem crossing from the singlet excited state to the triplet excited state, potentially leading to phosphorescence or a decrease in fluorescence quantum yield. This effect can be theoretically investigated.

By computationally modeling the properties of this compound and its derivatives, researchers can rationally design novel chemical probes with desired photophysical characteristics for specific applications, such as sensing metal ions or biomolecules.

Exploration of Halogenated Quinolines in Advanced Materials Research

The unique electronic properties of polyhalogenated quinolines make them intriguing candidates for the development of advanced materials with applications in electronics and optoelectronics. lookchem.com The introduction of multiple halogen atoms creates a highly electron-deficient π-system, which can facilitate electron transport and influence intermolecular interactions in the solid state.

The potential of polyarylquinoline-based compounds, which can be synthesized from polyhalogenated precursors, as optoelectronic materials has been noted. lookchem.com The ability to tune the electronic properties through the choice of aryl substituents allows for the design of materials with specific energy levels for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Computational Design for Optoelectronic Properties (e.g., charge transfer)

Computational chemistry plays a pivotal role in the in-silico design and screening of novel organic materials for optoelectronic applications. researchgate.net For a molecule like this compound, computational methods can be employed to predict key properties relevant to its performance in electronic devices:

Ionization Potential and Electron Affinity: These properties, which correspond to the HOMO and LUMO energy levels, respectively, are critical for determining the efficiency of charge injection and transport in a material.

Charge Transfer Characteristics: The introduction of donor and acceptor moieties onto the quinoline scaffold can induce intramolecular charge transfer (ICT) upon photoexcitation. The extent of this charge transfer, which is crucial for the performance of many optoelectronic devices, can be quantified through computational analysis of the electron density distribution in the ground and excited states.

Intermolecular Interactions: The bromine and chlorine atoms can participate in halogen bonding, a non-covalent interaction that can influence the molecular packing in the solid state. Computational modeling can predict these packing motifs, which in turn affect the bulk charge transport properties of the material.

By leveraging these computational tools, researchers can rationally design and screen derivatives of this compound for optimal performance in a variety of advanced materials applications, thereby accelerating the discovery of new functional materials.

Table 3: Computationally Investigated Properties of Analogous Quinoline Derivatives

| Compound Type | Computational Method | Investigated Properties | Reference |

| Tunable quinoline derivatives | DFT/TD-DFT (B3LYP/6-31G'(d,p)) | Stokes shift, electrophilicity, chemical potential, hardness, absorption spectra | nih.govrsc.org |

| 2-choloro-6,8-dimethylquinoline-3-carboxaldehyde | DFT (B3LYP/6–311 + G(2d)) | Bond lengths, total energies, energy gaps, vibrational frequencies | researchgate.net |

Emerging Challenges and Future Directions in Polyhalogenated Quinoline Research

The intricate architecture of polyhalogenated quinolines, such as this compound, presents both significant opportunities and formidable challenges for synthetic chemists. The unique interplay of electronic and steric effects imparted by multiple halogen substituents governs their reactivity and potential applications. Future research in this area is increasingly focused on overcoming longstanding synthetic hurdles to unlock the full potential of this class of compounds. Key areas of development include the creation of more efficient and sustainable synthetic methodologies, expanding the toolkit for precise chemical modifications, and uncovering novel reaction pathways through detailed mechanistic studies.

Development of Highly Efficient and Atom-Economical Syntheses

A primary challenge in the chemistry of polyhalogenated quinolines is the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry, particularly the concept of atom economy. jocpr.comprimescholars.com Traditional multi-step syntheses often generate significant stoichiometric waste, which is both environmentally detrimental and economically unfavorable. rsc.org The goal is to design reactions where the maximum number of atoms from the reactants are incorporated into the final product. jocpr.com

The development of such strategies is crucial for the practical, large-scale synthesis of complex molecules like this compound. The challenge lies in adapting these methods to substrates with multiple pre-existing halogen atoms, where issues of selectivity and reactivity must be carefully managed.

| Research Focus | Key Methodologies | Desired Outcome |

| Atom Economy | Catalytic cycles, One-pot reactions, C-H activation | Reduced waste, Lower energy consumption, Cost-effectiveness |

| Sustainable Reagents | Metal-free catalysis, Use of trihaloisocyanuric acid | Avoidance of toxic heavy metals, Use of inexpensive reagents |

| Process Efficiency | Cascade reactions, Microwave-assisted synthesis | Fewer purification steps, Shorter reaction times |

Expanding the Scope of Regioselective Functionalization

For a molecule like this compound, which has several distinct halogenated and non-halogenated positions, the ability to selectively functionalize a single, specific site is paramount. Achieving high regioselectivity is a persistent challenge due to the subtle differences in reactivity between the various C-H and C-halogen bonds. The future of polyhalogenated quinoline chemistry depends on the creation of a sophisticated "toolbox" of synthetic methods that allow for the precise and predictable modification of the quinoline core. researchgate.net

Significant progress has been made in base-controlled regioselective metalation. nih.gov For example, using different metal amide bases can direct functionalization to different positions on the quinoline ring. Lithium diisopropylamide (LDA) has been shown to selectively metalate the C-3 position of certain chloro-quinolines, while lithium-magnesium or lithium-zinc amide complexes can direct functionalization to the C-2 or C-8 positions. researchgate.netnih.gov These methods, which can be rationalized by DFT calculations, provide complementary strategies for accessing specific isomers. researchgate.netnih.gov

Furthermore, directed C-H activation using transition metal catalysts is a powerful and increasingly important strategy. nih.govmdpi.com These methods allow for the functionalization of otherwise unreactive C-H bonds, with selectivity often controlled by a directing group on the substrate. mdpi.com Another promising avenue is the use of chemo- and regioselective magnesiation reactions, which have been used to prepare a wide range of polyfunctionalized quinolines by tolerating sensitive functional groups like esters and ketones. acs.org Expanding these selective functionalization techniques to complex, polyhalogenated systems remains a key objective, requiring careful tuning of reagents and reaction conditions to control the site of modification. researchgate.net

Novel Reactivity Discoveries and Mechanistic Elucidation

Underpinning the development of new synthetic methods is the fundamental understanding of reaction mechanisms. For polyhalogenated quinolines, the combined electronic influence of multiple halogens can lead to unexpected reactivity and product distributions. A significant challenge and future direction is the detailed mechanistic elucidation of both established and novel transformations.

For example, studies into the electrophile-mediated intramolecular cyclization during the synthesis of certain polyhalogenated quinoline nucleosides revealed unexpected stereochemistry, which was ultimately attributed to a double-bond isomerization. nih.gov Unraveling such intricate pathways is crucial for predicting and controlling reaction outcomes. Similarly, mechanistic investigations into the reactions of quinoline with hydroxyl radicals have shown that the nature and distribution of hydroxylated products are determined in the initial radical addition step, highlighting the complexity of the reaction pathways. nd.edu

Future research will likely focus on discovering and harnessing novel reactivity patterns. This includes exploring aryne-mediated reactions, where the in-situ generation of a highly reactive aryne intermediate from a halogenated precursor can lead to the formation of new C-C or C-heteroatom bonds. researchgate.net The transient formation of arynes can be proven through in-situ trapping experiments, providing a powerful tool for building molecular complexity. researchgate.net A deeper understanding of the factors that govern organometallic reactivity and the ability to judiciously fine-tune these reactions will be essential for unlocking new synthetic possibilities in polyhalogenated quinoline chemistry. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,6-Dibromo-3-chloro-8-methylquinoline, and how can regioselectivity be controlled during halogenation?

- Methodology :

- Begin with 8-methylquinoline as the precursor. Use stepwise halogenation: first brominate at the 4- and 6-positions using a brominating agent (e.g., Br₂ in H₂SO₄ or NBS) under controlled temperature (0–25°C). Introduce chlorine at the 3-position via electrophilic substitution using Cl₂ or SO₂Cl₂. Regioselectivity is influenced by directing effects: the methyl group at C8 activates adjacent positions, while bromine at C4 and C6 may deactivate specific sites. Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Considerations : Optimize stoichiometry and reaction time to avoid over-halogenation.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR in CDCl₃ to confirm substitution patterns and assess purity. The methyl group at C8 appears as a singlet (~δ 2.6 ppm), while aromatic protons show splitting patterns consistent with bromine/chlorine substituents.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (M⁺ at m/z 334.85 for C₁₀H₆Br₂ClN).

- X-ray Crystallography : Employ SHELXL for structure refinement. Single crystals grown via slow evaporation (solvent: dichloromethane/hexane) can resolve halogen positions and confirm planarity of the quinoline ring .

Q. What are the key considerations for optimizing the purification of this compound post-synthesis?

- Methodology :

- Use recrystallization (solvent: ethanol/water) to remove unreacted precursors. For trace impurities, perform flash chromatography (silica gel, 5–20% ethyl acetate in hexane). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do the positions of bromine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Test Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst. Bromine at C6 is more reactive than chlorine at C3 due to weaker C–Br bonds. Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to model electronic effects: bromine’s electron-withdrawing nature increases electrophilicity at C6, facilitating aryl boronic acid coupling. Compare yields with 4-bromo vs. 6-bromo derivatives .

Q. What experimental strategies can be employed to resolve data contradictions in the crystal structure determination of halogenated quinolines?

- Methodology :

- For twinned crystals (common in halogenated quinolines), use SHELXL’s TWIN/BASF commands to refine twin laws. Collect high-resolution data (≤ 0.8 Å) to resolve disorder in halogen positions. Validate with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–Br⋯π contacts) .

Q. How can the antimicrobial activity of this compound be systematically evaluated?

- Methodology :

- Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution (96-well plates, 24-hour incubation). Include controls: ciprofloxacin (positive), DMSO (solvent control). Assess bactericidal effects via time-kill curves. Correlate activity with substituent electronegativity: bromine enhances membrane penetration vs. chlorine .

Q. In the context of density functional theory (DFT), how can the electronic effects of substituents on this compound be modeled to predict reaction pathways?

- Methodology :

- Optimize geometry using B3LYP/6-311++G(d,p). Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare HOMO-LUMO gaps of derivatives to predict redox activity. Validate with experimental Hammett constants (σₚ for Br = +0.23, Cl = +0.23) to assess substituent effects on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.